molecular formula C17H26N6O B2464681 2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide CAS No. 866152-95-6

2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide

Cat. No.: B2464681
CAS No.: 866152-95-6
M. Wt: 330.436
InChI Key: TWDNQYWVCXGZKU-FYJGNVAPSA-N
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Description

2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide is a useful research compound. Its molecular formula is C17H26N6O and its molecular weight is 330.436. The purity is usually 95%.
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Biological Activity

2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide, with the CAS number 866152-95-6, is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

  • Molecular Formula : C17H26N6O
  • Molecular Weight : 330.43 g/mol
  • Structure : The compound contains a diethylamino group and a hydrazono moiety linked to an imidazole derivative, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing imidazole and hydrazone functionalities often exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to induce apoptosis in various cancer cell lines. A study focusing on similar compounds highlighted their ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Study ReferenceActivityCell Line TestedMechanism
Datar et al. AnticancerVarious cancer linesPI3K/Akt inhibition
Badiger et al. Apoptosis inductionMCF-7 (breast cancer)Cell cycle arrest

Antimicrobial Activity

The presence of the hydrazone group has been associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Microorganism TestedInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Antidiabetic Potential

In vitro studies have suggested that derivatives of this compound may exhibit antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in cells. This is particularly relevant given the increasing prevalence of diabetes globally.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of hydrazone derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of this compound against clinical isolates of resistant bacterial strains. The results showed promising activity, suggesting potential for development as a novel antimicrobial agent .

Properties

IUPAC Name

2-(diethylamino)-N-[4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O/c1-4-23(5-2)12-16(24)20-15-8-6-14(7-9-15)13(3)21-22-17-18-10-11-19-17/h6-9H,4-5,10-12H2,1-3H3,(H,20,24)(H2,18,19,22)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDNQYWVCXGZKU-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=NNC2=NCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)/C(=N/NC2=NCCN2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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